2-Bromo-4-(4-chlorophenyl)-1-butene

Regioselective synthesis Halogenated alkenes Structure-activity relationship

2-Bromo-4-(4-chlorophenyl)-1-butene (CAS 731772-11-5) is a halogenated aromatic alkene with the molecular formula C10H10BrCl and a molecular weight of 245.54 g/mol. The compound is characterized by a bromine atom at the 2-position of a but-1-ene chain and a 4-chlorophenyl group at the 4-position, giving it the IUPAC name 1-(3-bromobut-3-en-1-yl)-4-chlorobenzene.

Molecular Formula C10H10BrCl
Molecular Weight 245.54 g/mol
CAS No. 731772-11-5
Cat. No. B1290905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4-chlorophenyl)-1-butene
CAS731772-11-5
Molecular FormulaC10H10BrCl
Molecular Weight245.54 g/mol
Structural Identifiers
SMILESC=C(CCC1=CC=C(C=C1)Cl)Br
InChIInChI=1S/C10H10BrCl/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2
InChIKeyZUMSAGDQIIDKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(4-chlorophenyl)-1-butene (CAS 731772-11-5): Technical Specifications for Procurement and Research Selection


2-Bromo-4-(4-chlorophenyl)-1-butene (CAS 731772-11-5) is a halogenated aromatic alkene with the molecular formula C10H10BrCl and a molecular weight of 245.54 g/mol . The compound is characterized by a bromine atom at the 2-position of a but-1-ene chain and a 4-chlorophenyl group at the 4-position, giving it the IUPAC name 1-(3-bromobut-3-en-1-yl)-4-chlorobenzene . The compound exhibits a calculated density of 1.401 g/cm³, a boiling point of 272.26°C at 760 mmHg, and a flash point of 146.52°C . Commercially available at ≥95% purity, this compound serves primarily as a synthetic intermediate in medicinal chemistry and materials science applications .

Reactive handles
Allylic bromide and terminal alkene enable sequential orthogonal functionalization
Procurement grade
Research-grade purity typical for halogenated intermediates; suitable as a synthetic building block

2-Bromo-4-(4-chlorophenyl)-1-butene (731772-11-5): Why Generic Substitution Without Evidence-Based Evaluation Fails


The 2-bromo-4-(4-chlorophenyl)-1-butene scaffold presents three critical variables that prevent simple analog substitution: the specific position of the bromine atom on the butene chain (C2 vs. C4), the electronic effects of the 4-chloro substituent on the phenyl ring, and the regiochemical accessibility of the terminal alkene for further functionalization. Subtle modifications to any of these parameters produce compounds with markedly different reactivity profiles and physicochemical properties [1]. For instance, the positionally isomeric 4-(4-chlorophenyl)-4-bromo-1-butene (CAS 134619-72-0) shares the identical molecular formula and mass (C10H10BrCl, 245.54 g/mol) yet differs fundamentally in the location of the bromine substituent, which alters both its steric environment and electronic distribution, thereby affecting nucleophilic substitution kinetics, cross-coupling efficiency, and downstream synthetic utility [2]. Generic substitution without accounting for these position-specific differences can lead to divergent reaction outcomes, compromised yields, or failure to achieve the intended molecular target. The evidence presented in Section 3 quantifies precisely where these differences matter for scientific selection.

Regioisomeric mismatch
Bromine at C2 (allylic) vs C4 (vinylic) alters nucleophilic substitution pathway and cross-coupling reactivity; identical molecular formula may not guarantee equivalent synthetic outcome.
Non-brominated analog substitution
Replacing with 4-(4-chlorophenyl)-1-butene changes molecular weight, density, and lipophilicity, affecting purification and formulation behavior.

2-Bromo-4-(4-chlorophenyl)-1-butene (731772-11-5): Comparative Evidence Guide for Scientific Procurement Decisions


Regioisomeric Differentiation: 2-Bromo vs. 4-Bromo Substitution in 4-(4-Chlorophenyl)-1-butene Scaffolds

2-Bromo-4-(4-chlorophenyl)-1-butene (CAS 731772-11-5) is positionally isomeric with 4-(4-chlorophenyl)-4-bromo-1-butene (CAS 134619-72-0). Both compounds share identical molecular formula (C10H10BrCl), molecular weight (245.54 g/mol), and exact mass (243.96500 Da) [1]. The critical distinction lies in bromine placement: the target compound bears bromine at the internal 2-position of the butene chain, generating an allylic bromide motif with a terminal alkene, whereas the 4-bromo isomer places bromine at the terminus of the butene chain, yielding a vinylic bromide adjacent to the 4-chlorophenyl group. This regioisomeric difference produces distinct reactivity profiles: the target compound's allylic bromine undergoes nucleophilic substitution via SN2 or SN2' pathways with allylic rearrangement potential, while the 4-bromo isomer undergoes substitution and cross-coupling at a vinylic position with differing electronic activation [2]. Selection between these regioisomers must be guided by the intended downstream transformation pathway.

Regioisomeric bromine position
Head-to-head
C2 allylic bromide vs C4 vinylic bromide – identical formula C10H10BrCl, MW 245.54
Dictates nucleophilic substitution pathway and cross-coupling regiochemistry
Structural comparison only; no kinetic data
Regioselective synthesis Halogenated alkenes Structure-activity relationship

Physicochemical Differentiation: 2-Bromo-4-(4-chlorophenyl)-1-butene vs. Non-Brominated Precursor 4-(4-Chlorophenyl)-1-butene

Bromination of 4-(4-chlorophenyl)-1-butene (CAS 3047-24-3) to yield 2-Bromo-4-(4-chlorophenyl)-1-butene produces substantial changes in key physicochemical parameters. The non-brominated precursor has a molecular weight of 166.65 g/mol [1], while the target brominated compound has a molecular weight of 245.54 g/mol—an increase of 78.89 g/mol (47.3%) attributable to bromine incorporation . The calculated LogP (XLogP3-AA) of the precursor is 3.9 [1], and while experimental LogP data for the target compound are not publicly available, the addition of a bromine atom (a hydrophobic moiety) to an already lipophilic scaffold is expected to increase LogP by approximately 0.5–0.8 units based on fragment-based calculations, thereby enhancing membrane permeability and altering chromatographic retention behavior . Density increases from approximately 1.0 g/cm³ for the precursor (typical for similar chloroaromatic alkenes) to 1.401 g/cm³ for the target compound . These differences are material for purification strategy selection, formulation considerations, and computational modeling inputs.

Bromination impact on properties
Data to verify
ΔMW +78.89 g/mol (+47.3%), ΔDensity ~+0.4 g/cm³, estimated ΔLogP +0.5–0.8
Alters chromatographic retention and solubility for purification and formulation
LogP estimated; no experimental data for target compound
Physicochemical properties Synthetic intermediate selection Halogenation effects

Synthetic Accessibility: Allylic Bromide vs. Alternative Halogenation Patterns in 4-Chlorophenyl Butene Derivatives

The 2-bromo substitution in 2-Bromo-4-(4-chlorophenyl)-1-butene establishes an allylic bromide motif that undergoes nucleophilic substitution reactions with greater facility than vinylic or aryl bromides . Nucleophilic substitution at the allylic position can proceed via SN2 or SN2' pathways, with the latter enabling allylic rearrangement that can be synthetically exploited for regiochemical control [1]. The terminal alkene also remains available for orthogonal functionalization through addition reactions (halogenation, hydrohalogenation, epoxidation) without interfering with the allylic bromide . Major substitution products include 4-(4-chlorophenyl)-1-butanol (via hydroxide) and 4-(4-chlorophenyl)-1-butylamine (via amine nucleophiles); oxidation with m-chloroperbenzoic acid yields the corresponding epoxide . This orthogonal reactivity profile—allylic bromide for nucleophilic displacement plus a terminal alkene for electrophilic addition—differentiates this compound from other halogenated 4-chlorophenyl butene derivatives that lack this specific functional group pairing.

Allylic bromide reactivity
Class-level
Allylic SN2/SN2' displacement ~10²–10³ faster than vinylic bromide (class-level inference)
Broader nucleophile scope under milder conditions
Class-level kinetics; direct rate constants unavailable
Nucleophilic substitution Synthetic building blocks Allylic functionalization

Commercial Purity Benchmarking: 2-Bromo-4-(4-chlorophenyl)-1-butene vs. Market Standards for Halogenated Synthetic Intermediates

Commercially available 2-Bromo-4-(4-chlorophenyl)-1-butene is supplied at a minimum purity specification of 95% . This purity level is standard for research-grade halogenated intermediates and is consistent with typical specifications for comparable compounds such as 4-(4-chlorophenyl)-1-butene (available at 95–97% from multiple suppliers). No higher-purity grades (e.g., ≥98%, ≥99%) are currently advertised in public vendor catalogs for this specific CAS number [1]. The absence of certified reference standards or analytical-grade material may necessitate in-house purification (e.g., column chromatography, recrystallization, or distillation) for applications requiring higher purity, particularly in medicinal chemistry campaigns where impurities can confound biological assay interpretation. The calculated boiling point (272.26°C at 760 mmHg) indicates that vacuum distillation is a viable purification option for researchers requiring material exceeding the commercial purity specification.

Purity specification benchmarking
Data to verify
Standard research-grade purity; no higher-purity grades advertised
May require in-house purification for high-purity applications
No certified reference standard available
Quality specifications Procurement standards Reproducibility

2-Bromo-4-(4-chlorophenyl)-1-butene (731772-11-5): Validated Research and Industrial Application Scenarios


Allylic Substrate for Nucleophilic Displacement in Medicinal Chemistry Building Block Synthesis

The allylic bromide motif of 2-Bromo-4-(4-chlorophenyl)-1-butene enables efficient nucleophilic substitution with amines, alkoxides, and thiols to generate diverse 4-(4-chlorophenyl)-1-butene derivatives. This reactivity profile supports the construction of compound libraries for structure-activity relationship (SAR) studies where the 4-chlorophenyl moiety serves as a pharmacophore or hydrophobic anchor. The orthogonal terminal alkene permits subsequent functionalization via epoxidation or dihydroxylation, enabling sequential derivatization strategies without protecting group manipulations . Researchers should note that no peer-reviewed studies directly demonstrating this compound's use in medicinal chemistry campaigns were identified in the current search; the scenario is inferred from established reactivity principles for allylic bromides of this structural class.

Cross-Coupling Partner in Palladium-Catalyzed Transformations Requiring Allylic Electrophiles

2-Bromo-4-(4-chlorophenyl)-1-butene can function as an allylic electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Negishi couplings), enabling the introduction of diverse nucleophilic coupling partners at the C2 position. The terminal alkene remains intact during these transformations, preserving a reactive handle for further functionalization. This dual functionality distinguishes the compound from vinylic bromides such as 4-(4-chlorophenyl)-4-bromo-1-butene (CAS 134619-72-0), which would undergo coupling at a vinylic position with different stereoelectronic outcomes . Selection of this regioisomer over alternatives should be guided by the desired regiochemistry of the coupling product.

Precursor for Heterocyclic Scaffold Construction via Sequential Functionalization

The combination of an allylic bromide and a terminal alkene within the same molecule provides a platform for sequential functionalization leading to heterocyclic frameworks. Nucleophilic displacement of the bromide with an amine or thiol bearing a second reactive group, followed by intramolecular cyclization onto the alkene (e.g., via haloamination, halocyclization, or epoxide-opening cascades), enables the construction of nitrogen- or sulfur-containing heterocycles bearing the 4-chlorophenyl substituent . The calculated LogP shift relative to the non-brominated precursor 4-(4-chlorophenyl)-1-butene (estimated ΔLogP ≈ +0.5–0.8 units) suggests that resulting heterocyclic products will exhibit enhanced membrane permeability, a property of interest in CNS-targeted medicinal chemistry programs.

Internal Standard or Derivatization Agent for Halogen-Specific Analytical Method Development

The presence of both bromine and chlorine atoms in 2-Bromo-4-(4-chlorophenyl)-1-butene produces a distinctive isotopic signature amenable to mass spectrometric detection. The compound's molecular weight (245.54 g/mol) and calculated density (1.401 g/cm³) differ substantially from non-halogenated or singly halogenated analogs, making it potentially suitable as an internal standard for GC-MS or LC-MS method development where halogen-specific detection channels are employed . The compound's physical properties—including boiling point (272.26°C) and flash point (146.52°C) —fall within ranges compatible with standard analytical instrumentation. This scenario is presented as a supporting application; no direct analytical validation studies were identified in the current search.

Application
Selection Property
Validation Focus
Allylic nucleophilic displacement for SAR library synthesis
Allylic bromide reactivity and terminal alkene orthogonality
Nucleophile scope and regiochemical outcome
Cross-coupling partner in Pd-catalyzed transformations
Allylic electrophile with preserved terminal alkene
Regiochemistry of coupling product vs vinylic alternatives
Heterocyclic scaffold construction via sequential functionalization
Sequential bromide displacement / alkene cyclization
Heterocycle diversity and predicted membrane permeability
Internal standard for halogen-specific analytical detection
Distinctive Br/Cl isotopic signature and physical properties
MS detection compatibility and chromatographic behavior

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